2,2,4-Trimethyl-1,3-pentanediol

Descripción

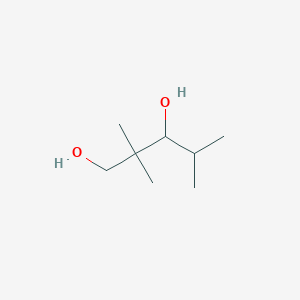

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,4-trimethylpentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTXKRPTIMZBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027113 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline] | |

| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

234 °C @ 737 MM HG | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C, 235 °F (113 °C) (OPEN CUP) | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.937 AT 15 °C/15 °C | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

(96% PURE) WHITE SOLID, PLATES FROM BENZENE | |

CAS No. |

144-19-4 | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMPD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL-1,3-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1X081P0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

51-52 °C | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,3-pentanediol and Its Isobutyrate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms and experimental protocols for 2,2,4-trimethyl-1,3-pentanediol (TMPD) and its commercially significant derivatives, this compound monoisobutyrate (Texanol™) and this compound diisobutyrate. This document is intended to serve as a detailed resource, incorporating quantitative data, step-by-step experimental methodologies, and visual representations of the core chemical processes.

Core Synthesis Pathway: From Isobutyraldehyde (B47883) to Isobutyrate Esters

The primary industrial route to this compound and its esters commences with isobutyraldehyde as the feedstock. The synthesis is a multi-step process that occurs in a single pot, involving an initial aldol (B89426) condensation followed by a disproportionation reaction, specifically an intramolecular Cannizzaro or Tishchenko-type reaction.

The overall process can be summarized as the base-catalyzed trimerization of isobutyraldehyde. Two molecules first undergo an aldol condensation to form 3-hydroxy-2,2,4-trimethylpentanal. This intermediate then reacts with a third molecule of isobutyraldehyde in a redox-neutral process to yield this compound monoisobutyrate.[1][2]

Reaction Mechanism

The synthesis proceeds through two key stages:

-

Aldol Condensation: In the presence of a base, an enolate is formed from one molecule of isobutyraldehyde. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second isobutyraldehyde molecule. The resulting product is the aldol adduct, 3-hydroxy-2,2,4-trimethylpentanal.[1]

-

Intramolecular Hydride Transfer (Tishchenko Reaction): The aldol adduct then reacts with a third molecule of isobutyraldehyde. The reaction proceeds via a hemiacetal intermediate. A subsequent intramolecular 1,3-hydride shift results in the formation of the final product, this compound monoisobutyrate, which is an ester alcohol.[3][4] This step is a disproportionation where one aldehyde is oxidized to a carboxylic acid (which becomes part of the ester) and the other is reduced to an alcohol.

Experimental Protocols and Quantitative Data

Several base catalysts have been effectively employed for this synthesis. The choice of catalyst and reaction conditions significantly influences the conversion of isobutyraldehyde and the selectivity towards the desired monoisobutyrate product.

Synthesis of this compound Monoisobutyrate

The following protocols are derived from patented industrial processes.

Protocol 1: Sodium Hydroxide (B78521) Catalysis [5]

-

Apparatus: A tank reactor equipped with a stirrer and a temperature control system.

-

Procedure:

-

Charge the reactor with 1 part by weight of sodium hydroxide (NaOH).

-

Under continuous stirring, slowly add 50 parts by weight of isobutyraldehyde dropwise.

-

Maintain the reaction temperature at 40°C.

-

Allow the reaction to proceed for 5 hours.

-

-

Outcome: The conversion rate of isobutyraldehyde is controlled at approximately 62.1%. The product is a mixture of this compound monoisobutyrate and unreacted isobutyraldehyde.[5]

Protocol 2: Calcium Hydroxide Catalysis [5]

-

Apparatus: A tank reactor with stirring and temperature control.

-

Procedure:

-

Add 4 parts by weight of calcium hydroxide (Ca(OH)₂).

-

With stirring, slowly add 200 parts by weight of isobutyraldehyde dropwise.

-

Control the temperature at 80°C.

-

The reaction time is 3 hours.

-

-

Outcome: The conversion rate of isobutyraldehyde is reported to be 63.6%.[5]

Protocol 3: Sodium Methoxide (B1231860) Catalysis [6]

-

Apparatus: A suitable reaction vessel with temperature control and stirring.

-

Procedure:

-

Use a ratio of 4 g of sodium methoxide (MeONa) per 200 g of isobutyraldehyde.

-

Maintain the reaction temperature at 60°C.

-

The reaction time is 4 hours.

-

-

Outcome: This method achieves an isobutyraldehyde conversion of over 80% with a selectivity for the target product exceeding 97%.[6]

Data Summary: Catalyst and Condition Comparison

| Catalyst | Isobutyraldehyde (parts by weight) | Catalyst (parts by weight) | Temperature (°C) | Time (h) | Isobutyraldehyde Conversion (%) | Selectivity (%) | Reference |

| NaOH | 50 | 1 | 40 | 5 | 62.1 | Not Specified | [5] |

| Ca(OH)₂ | 200 | 4 | 80 | 3 | 63.6 | Not Specified | [5] |

| Na₂O | 200 | 2 | 60 | 2 | 67.3 | Not Specified | [5] |

| MeONa | 200 | 4 | 60 | 4 | >80 | >97 | [6] |

Synthesis of this compound (TMPD)

The parent diol, this compound, can be obtained through the hydrolysis of its monoisobutyrate ester. This is a standard saponification reaction.

General Protocol for Hydrolysis (Saponification)

While a specific, detailed protocol for the hydrolysis of this compound monoisobutyrate was not found in the cited literature, a general procedure based on standard ester hydrolysis can be employed.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.

-

Procedure:

-

Charge the flask with this compound monoisobutyrate.

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in excess. An alcohol co-solvent (e.g., ethanol) may be used to improve solubility.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

After completion, cool the reaction mixture.

-

Neutralize the excess base with a mineral acid (e.g., HCl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation or recrystallization.

-

Synthesis of this compound Diisobutyrate

The diisobutyrate ester can be synthesized from the monoisobutyrate through esterification with isobutyric acid.

General Protocol for Esterification

-

Apparatus: A reaction vessel equipped for continuous esterification, such as a fixed-bed reactor, with provisions for azeotropic removal of water.

-

Procedure:

-

React this compound monoisobutyrate with isobutyric acid in the presence of a solid acid catalyst.

-

Maintain the esterification temperature between 70-150°C.

-

Remove the water generated during the reaction via azeotropic distillation.

-

The resulting product mixture is then purified by rectification to remove and recover unreacted starting materials, yielding the diisobutyrate.

-

Experimental Workflow and Purification

A general workflow for the synthesis and purification of these compounds is outlined below.

Purification and Characterization

-

Purification: The primary method for purifying the monoisobutyrate and diisobutyrate esters is fractional distillation under reduced pressure. This is crucial for removing unreacted starting materials and byproducts.

-

Characterization: The final products should be characterized using standard analytical techniques:

-

Gas Chromatography (GC): To determine purity and quantify the composition of the reaction mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., hydroxyl, carbonyl).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

This guide provides a foundational understanding of the synthesis of this compound and its derivatives. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

References

- 1. Sensory and analytical evaluations of paints with and without texanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. osha.gov [osha.gov]

- 4. Method for directly synthesizing this compound diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. US4110539A - Process for the preparation of this compound diisobutyrate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,2,4-Trimethyl-1,3-pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2,4-Trimethyl-1,3-pentanediol, a compound of interest in various chemical and pharmaceutical applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables present a consolidated summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in readily accessible format |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data [1]

| Chemical Shift (ppm) | Assignment |

| Detailed peak list not readily available |

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad band ~3400 | Strong | O-H stretch (alcohol) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| ~1050 | Strong | C-O stretch (alcohol) |

Note: The IR spectrum is characterized by a prominent broad absorption band indicative of the hydroxyl groups, and strong absorptions corresponding to the aliphatic hydrocarbon backbone.

Mass Spectrometry (MS)

Major Mass Fragments [2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 57 | High | [C₄H₉]⁺ |

| 73 | Medium | [C₄H₉O]⁺ |

| 83 | Medium | [C₆H₁₁]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 56 | High | [C₄H₈]⁺ |

Note: The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of alkyl and hydroxyl-containing fragments.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Parameters:

-

Mass range: m/z 40-400.

-

Scan speed: Dependant on the specific instrument and chromatographic conditions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Elusive Crystal Structure of 2,2,4-Trimethyl-1,3-pentanediol: A Technical Overview

For Immediate Release

Shanghai, China – December 20, 2025 – Despite its application in various industrial processes, a comprehensive analysis of the crystal structure of 2,2,4-trimethyl-1,3-pentanediol remains conspicuously absent from publicly accessible crystallographic databases and peer-reviewed scientific literature. This technical guide addresses this information gap by summarizing the known physicochemical properties of the compound and presenting a standardized experimental workflow for its crystal structure determination, thereby providing a foundational resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, a secondary alcohol, is recognized for its use as an intermediate in the manufacturing of various materials. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 144-19-4 |

| Appearance | White solid (96% pure) |

| Melting Point | 51-52 °C |

| Boiling Point | 234 °C @ 737 mmHg |

| Solubility | Soluble in hot benzene |

Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical characteristics of the compound.

Crystal Structure: An Unresolved Matter

Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD), yielded no specific experimental data pertaining to the crystal structure of this compound. Consequently, quantitative data such as unit cell parameters, bond lengths, bond angles, and atomic coordinates are not publicly available at this time.

A Roadmap to Elucidation: Standardized Experimental Protocol for Crystal Structure Determination

For researchers intending to determine the crystal structure of this compound, a standard methodology employing single-crystal X-ray diffraction is proposed. The following protocol outlines the essential steps in this process.

I. Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

II. X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves:

-

Crystal Screening: An initial diffraction pattern is collected to assess the quality of the crystal.

-

Unit Cell Determination: A series of diffraction images are collected to determine the dimensions and angles of the unit cell.

-

Data Collection: The crystal is rotated in the X-ray beam, and a full sphere of diffraction data is collected over a range of angles.

III. Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms within the crystal lattice. This involves:

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors to obtain a set of structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final crystal structure. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

Visualizing the Path Forward: A Generalized Workflow

The logical flow of the experimental protocol for determining the crystal structure of this compound is illustrated in the following diagram.

This comprehensive guide underscores the current knowledge gap regarding the crystal structure of this compound and provides a clear, actionable framework for its future elucidation. The availability of its crystal structure would be of significant value to the scientific community, enabling a deeper understanding of its properties and potential applications.

Solubility Profile of 2,2,4-Trimethyl-1,3-pentanediol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyl-1,3-pentanediol (TMPD) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining the solubility of TMPD, alongside a discussion of the theoretical principles governing its solubility.

Introduction to this compound

This compound, a diol with the chemical formula C₈H₁₈O₂, is a compound of interest in various industrial and pharmaceutical applications. Its structure, featuring two hydroxyl (-OH) groups, allows for hydrogen bonding, which plays a significant role in its solubility behavior. Understanding its solubility in different organic solvents is crucial for its application in formulations, synthesis, and purification processes. Diols, like TMPD, generally exhibit higher solubility in polar solvents due to their ability to form hydrogen bonds.

Qualitative Solubility Overview

Based on general chemical principles and available information, this compound is expected to be soluble in polar organic solvents. One source indicates its solubility in hot benzene. As a diol, its solubility is anticipated to be favorable in alcohols, ketones, and other polar solvents that can act as hydrogen bond donors or acceptors. Conversely, its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures ( g/100 g solvent)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Ethanol | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Acetone | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Toluene | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined |

Table 2: Molar Solubility of this compound in Various Organic Solvents at Different Temperatures (mol/L)

| Solvent | Temperature (°C) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Ethanol | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Acetone | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined | |

| Toluene | 25 | Data to be determined |

| 40 | Data to be determined | |

| 60 | Data to be determined |

Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Shake-Flask Method

The following protocol details a reliable method for determining the thermodynamic equilibrium solubility of this compound in organic solvents.[1][2]

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume or mass of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24-72 hours. It is recommended to determine the optimal time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the supernatant remains constant.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any undissolved solid.

-

Attach a syringe filter to the syringe and dispense a clear, particle-free aliquot of the saturated solution into a pre-weighed evaporating dish or vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the aliquot of the saturated solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solute can be used.

-

Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solute.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (g): (Weight of dish + solute) - (Weight of empty dish)

-

Mass of solvent (g): (Weight of dish + solution) - (Weight of dish + solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,2,4-Trimethyl-1,3-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2,2,4-Trimethyl-1,3-pentanediol (TMPD). Due to a lack of specific experimental thermogravimetric or calorimetric data in publicly accessible literature, this guide synthesizes information from safety data sheets and analogous compounds to provide a robust framework for its thermal analysis.

Physicochemical and Thermal Properties

This compound, a high-boiling point glycol, is utilized in various industrial applications. Its thermal stability is a critical parameter for safe handling, storage, and application. The known thermal properties of TMPD and its common derivatives are summarized below.

Table 1: Thermal Properties of this compound and its Derivatives

| Property | This compound | This compound monoisobutyrate | This compound diisobutyrate |

| CAS Number | 144-19-4 | 25265-77-4 | 6846-50-0 |

| Melting Point (°C) | 50 - 53 | -50 | -70 |

| Boiling Point (°C) | 232 - 234 | 255 | 280 |

| Flash Point (°C) | 113 | 122 - 123 | 121 |

| Autoignition Temp. (°C) | 346 | 393 | Not Determined |

| Decomposition Temp. (°C) | Not specified; stable under normal use | >200 | Not Determined |

Note: Data compiled from various safety data sheets. "Not specified" indicates that while the compound is expected to decompose at elevated temperatures, a specific onset temperature has not been formally documented in the available resources.

Thermal Decomposition Profile

The decomposition pathway is expected to involve the formation of volatile organic compounds, including aldehydes and ketones, prior to complete combustion.

Experimental Protocols for Thermal Analysis

The following sections detail standardized, representative methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are suitable for characterizing the thermal stability of this compound.

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared TGA sample pan.

-

Since TMPD is a solid at room temperature, it can be loaded directly into the pan.

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove volatile decomposition products.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate a thermogram.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which 5%, 10%, and 50% mass loss occurs to characterize the decomposition profile.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Objective: To determine the melting point, heat of fusion, and to observe any other thermal transitions of this compound.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) on the y-axis against the temperature (°C) on the x-axis to generate a DSC thermogram.

-

The melting transition will appear as an endothermic peak.

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Calculate the heat of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualized Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Analysis of this compound.

Conclusion

This compound is a thermally stable compound under normal conditions of use and storage, with a high boiling point and flash point. Its decomposition at elevated temperatures is expected to yield carbon oxides and other volatile organic compounds. While specific experimental TGA and DSC data are not widely published, the standardized protocols provided in this guide offer a clear and effective methodology for researchers to perform a thorough thermal analysis. Such an analysis is crucial for ensuring the safe handling and optimal application of this compound in research and development.

Quantum Chemical Blueprint of 2,2,4-Trimethyl-1,3-pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4-trimethyl-1,3-pentanediol (TMPD), a versatile diol with applications in various industrial processes. The document bridges experimental data with a proposed framework for quantum chemical calculations, offering a deeper understanding of its molecular structure and reactivity. While extensive experimental data is available, this guide also outlines a computational methodology using Density Functional Theory (DFT) to predict and analyze its conformational landscape, spectroscopic signatures, and thermochemical parameters. This dual approach of experimental validation and computational prediction aims to provide a robust foundation for researchers and professionals in material science and chemical synthesis.

Introduction

This compound (TMPD) is a C8 branched-chain diol known for its use as an intermediate in the synthesis of resins, polyesters, and plasticizers.[1][2] Its unique structure, featuring two hydroxyl groups and multiple methyl substitutions, imparts specific solubility and reactivity characteristics. Understanding the fundamental quantum mechanical properties of TMPD is crucial for optimizing its existing applications and exploring new ones, including its potential role in drug formulation and delivery systems.

This whitepaper presents a consolidated view of the known experimental data for TMPD and proposes a detailed protocol for its theoretical investigation using quantum chemical calculations. The aim is to provide a thorough reference for scientists and researchers, complete with structured data, experimental and computational protocols, and logical workflow diagrams.

Physicochemical and Spectroscopic Data

A wealth of experimental data is available for this compound, providing a solid foundation for its characterization and for the validation of computational models.

Physical and Thermochemical Properties

The key physical and thermochemical properties of TMPD are summarized in the table below. This data is essential for understanding its behavior in various physical states and for process engineering.

| Property | Value | Unit | Reference |

| Molecular Formula | C₈H₁₈O₂ | - | [1][3][4] |

| Molecular Weight | 146.23 | g/mol | [1][3][4] |

| Melting Point | 51-52 | °C | [1] |

| Boiling Point | 234 | °C @ 737 mmHg | [1] |

| Density | 0.937 | g/cm³ at 15 °C | [1][5] |

| Flash Point | 113 | °C | [1] |

| Heat of Fusion | 8.63 | kJ/mol | [1] |

| Enthalpy of Vaporization | 15.9 ± 0.50 | kcal/mol at 400 K | [4] |

| Autoignition Temperature | 346 | °C | [1] |

| Refractive Index | 1.4513 | @ 15 °C/D | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of TMPD. The following table summarizes the available experimental spectroscopic information.

| Spectrum Type | Data Source/Reference | Key Features |

| ¹H NMR | ChemicalBook[6] | Provides information on the proton environments in the molecule. |

| ¹³C NMR | ChemicalBook | Characterizes the carbon skeleton of the molecule. |

| IR Spectra | PubChem, SpectraBase[1][7] | Shows characteristic absorptions for O-H and C-H bonds. |

| Raman Spectra | PubChem[1] | Complements IR data, providing information on molecular vibrations. |

| Mass Spectrometry | PubChem, NIST WebBook[1][3] | Details the fragmentation pattern under electron ionization. |

Experimental and Computational Protocols

A rigorous and reproducible methodology is key to obtaining reliable data. This section details both established experimental techniques for characterizing TMPD and a proposed computational workflow for its theoretical analysis.

Experimental Protocols

The experimental data presented in this guide is sourced from various public databases. The general methodologies for obtaining such data are outlined below:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

-

Infrared (IR) and Raman Spectroscopy: IR spectra can be obtained using techniques like Attenuated Total Reflectance (ATR) for solid or liquid samples.[1] Raman spectra are often acquired using a laser source of a specific wavelength.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratios of the fragments are detected.

-

Thermochemical Measurements: Properties like melting point, boiling point, and heats of phase transition are determined using techniques such as Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA).

Proposed Quantum Chemical Calculation Protocol

In the absence of published computational studies specifically for TMPD, the following protocol outlines a robust approach using Density Functional Theory (DFT), a widely used and accurate method for quantum chemical calculations.[8][9]

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Methodology:

-

Conformational Search: Due to the flexibility of the pentanediol (B8720305) backbone and the rotation of the hydroxyl groups, a thorough conformational search is the initial and critical step. This can be performed using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) to identify low-energy conformers.

-

Geometry Optimization and Frequency Calculation: The identified low-energy conformers should then be optimized at a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set.[10] A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Spectroscopic Predictions:

-

NMR: The optimized geometries can be used to calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

-

IR and Raman: The vibrational frequencies and intensities from the frequency calculation can be used to generate theoretical IR and Raman spectra.

-

-

Solvation Effects: To model the molecule in a condensed phase, solvation effects can be included using a polarizable continuum model (PCM).

-

Workflow and Logical Diagrams

Visualizing workflows and relationships is crucial for understanding complex processes. The following diagrams, generated using the DOT language, illustrate key processes related to the study of TMPD.

Synthesis of this compound

The industrial synthesis of TMPD often involves the aldol (B89426) condensation of isobutyraldehyde (B47883). A simplified representation of this process is shown below.[11][12]

Proposed Computational Chemistry Workflow

The following diagram illustrates the logical steps for the quantum chemical analysis of TMPD as outlined in the protocol above.

Conclusion

This technical guide consolidates the available experimental data for this compound and proposes a detailed computational protocol to further investigate its quantum chemical properties. The provided data tables offer a quick reference for its physicochemical and spectroscopic characteristics, while the workflow diagrams illustrate key synthetic and analytical processes. By integrating experimental knowledge with a robust theoretical framework, this document serves as a valuable resource for researchers and professionals seeking a deeper understanding of this important industrial chemical. The proposed quantum chemical calculations, once performed, would provide valuable insights into its conformational preferences, reactivity, and spectroscopic properties, paving the way for its application in novel contexts.

References

- 1. This compound | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Pentanediol, 2,2,4-trimethyl- [webbook.nist.gov]

- 4. 1,3-Pentanediol, 2,2,4-trimethyl- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. This compound(144-19-4) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 10. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Continuous Flow Preparation of 2,2,4-trimethyl-1,3-pentanediol and its Kinetics [energetic-materials.org.cn]

- 12. DE10207745A1 - Production of this compound mono- and diisobutyrate, useful as additives in manufacture of e.g. adhesives and coloring agents, comprises e.g. treating isobutyraldehyde with aqueous alkalimetalhydroxide as basic catalyst - Google Patents [patents.google.com]

Toxicological Profile of 2,2,4-Trimethyl-1,3-pentanediol for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of 2,2,4-Trimethyl-1,3-pentanediol (TMPD), a compound utilized in various industrial and laboratory applications. The information presented herein is intended to inform safe handling procedures and risk assessments in a laboratory setting. All quantitative data are summarized for clarity, and detailed experimental methodologies based on internationally recognized guidelines are provided.

Executive Summary

This compound exhibits a low acute toxicity profile via oral, dermal, and inhalation routes. It is classified as a mild skin and eye irritant. Current data does not indicate mutagenic, carcinogenic, or reproductive toxicity concerns under standard laboratory use conditions. Repeated exposure to high doses may lead to adaptive changes in the liver, such as increased organ weight, which is a common response to xenobiotic metabolism.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 144-19-4 |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 50-53 °C[1] |

| Boiling Point | 232 °C[1] |

| Flash Point | 113 °C (closed cup)[1] |

| Solubility | Data not readily available |

Toxicological Data

Acute Toxicity

The acute toxicity of this compound is low across various exposure routes.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 2,000 mg/kg | [1] |

| LD₅₀ | Guinea Pig | Oral | 2,000 mg/kg | |

| LD₅₀ | Rabbit | Dermal | > 2,000 mg/kg | |

| LC₅₀ | Rat | Inhalation | > 5.3 mg/L (6 h) |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild irritant | |

| Eye Irritation | Rabbit | Mild irritant | |

| Skin Sensitization | Guinea Pig | Not a sensitizer |

Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity study in rats exposed to this compound monoisobutyrate via gavage resulted in a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg bw/day.[2] The primary effect observed at higher doses was an increase in liver weight, which is suggested to be an adaptive response.[2]

| Endpoint | Species | Route | Doses | Key Findings | Reference |

| 28-Day Study | Rat | Oral (gavage) | 0, 100, 300, 1000 mg/kg/day | NOAEL: 100 mg/kg/day; LOAEL: 300 mg/kg/day (based on increased liver weight) | [2] |

Genotoxicity

This compound and its monoisobutyrate ester have tested negative in bacterial reverse mutation assays (Ames test).[2]

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [2] |

Carcinogenicity

No carcinogenicity studies have been identified for this compound.[1] However, the lack of genotoxic potential suggests a low carcinogenic risk.

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test (OECD 422), no adverse effects on reproductive performance or developmental parameters were observed at doses up to 1000 mg/kg bw/day.[2]

Potential Signaling Pathway Involvement

While direct evidence for the specific signaling pathways affected by this compound is limited, the observed increase in liver weight in repeated dose toxicity studies suggests a potential interaction with metabolic pathways in the liver. One plausible mechanism could involve the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and is known to be activated by various xenobiotics, leading to liver enlargement as an adaptive response.

Caption: Potential PPARα signaling pathway activation by TMPD.

Experimental Protocols

The following sections outline the methodologies for key toxicological experiments, based on OECD Test Guidelines.

Acute Oral Toxicity (based on OECD TG 401)

Caption: Workflow for Acute Oral Toxicity Study.

Methodology:

-

Test Animals: Healthy, young adult rats are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for an overnight fasting period before dosing.

-

Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.

Dermal Irritation (based on OECD TG 404)

Caption: Workflow for Dermal Irritation Study.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Test Site Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Dose Application: 0.5 g of the test substance is applied to a small area of the skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Skin reactions are scored according to a standardized grading system (e.g., Draize scale).

Bacterial Reverse Mutation Test (Ames Test) (based on OECD TG 471)

Caption: Workflow for the Ames Test.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Recommendations for Lab Use

Based on the available toxicological data, this compound presents a low hazard profile for acute and systemic toxicity under typical laboratory conditions. However, as it is a mild skin and eye irritant, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Good laboratory hygiene practices should be followed to minimize exposure. In case of accidental contact, the affected area should be washed thoroughly with water. Given the potential for adaptive liver responses at high doses, prolonged or high-level exposure should be avoided. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

References

A Technical Guide to the Chirality and Stereoisomers of 2,2,4-Trimethyl-1,3-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 2,2,4-trimethyl-1,3-pentanediol. Given the importance of stereoisomerism in drug development and fine chemical synthesis, this document outlines the chiral properties of the molecule, the resulting stereoisomers, and general methodologies for their separation and analysis. While specific experimental data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, this guide furnishes a foundational understanding based on established principles of stereochemistry and analytical separation techniques for analogous chiral diols.

Molecular Structure and Chirality

This compound is a diol containing two chiral centers, which are the carbon atoms at positions 3 and 4 (C3 and C4). The presence of these two stereocenters gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, with the relationship between the pairs being diastereomeric.

The four stereoisomers are:

-

(3R,4R)-2,2,4-trimethyl-1,3-pentanediol

-

(3S,4S)-2,2,4-trimethyl-1,3-pentanediol

-

(3R,4S)-2,2,4-trimethyl-1,3-pentanediol

-

(3S,4R)-2,2,4-trimethyl-1,3-pentanediol

The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers form the second enantiomeric pair. Commercially available this compound is typically a racemic mixture of these stereoisomers.

Physicochemical Properties

| Property | Racemic Mixture | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |

| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |

| Melting Point | 50-53 °C[1] | Not Available | Not Available | Not Available | Not Available |

| Boiling Point | 232 °C[1] | Not Available | Not Available | Not Available | Not Available |

| Optical Rotation ([α]D) | 0° (racemic) | Not Available | Not Available | Not Available | Not Available |

Methodologies for Stereoisomer Separation

The separation of the stereoisomers of this compound can be approached using established techniques for resolving chiral compounds, particularly diols. The general strategy involves the separation of the diastereomeric pairs first, followed by the resolution of the enantiomers within each pair.

Separation of Diastereomers

Diastereomers have different physical properties and can often be separated by conventional chromatographic techniques such as column chromatography or fractional crystallization.

Resolution of Enantiomers

Enantiomers require a chiral environment for separation. Common methods include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Enzymatic Resolution: This method employs enzymes, which are inherently chiral, to selectively react with one enantiomer in a racemic mixture. The resulting product can then be separated from the unreacted enantiomer by standard techniques. Lipases are commonly used for the resolution of diols through enantioselective acylation.

Experimental Protocols (General)

The following are generalized experimental protocols for the separation of chiral diols, which can be adapted for this compound.

Chiral HPLC Method Development

-

Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating diols.

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol).

-

Reversed Phase: Use mixtures of water or buffered aqueous solutions with an organic modifier (e.g., acetonitrile, methanol).

-

-

Optimization:

-

Adjust the ratio of the mobile phase components to optimize resolution and retention time.

-

Vary the column temperature to improve peak shape and resolution.

-

Optimize the flow rate for efficiency.

-

-

Detection: Use a suitable detector, such as a refractive index detector (RID) or a UV detector if the diol is derivatized with a chromophore.

Enzymatic Resolution via Acylation

-

Enzyme and Acyl Donor Selection: Screen various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and acyl donors (e.g., vinyl acetate, isopropenyl acetate).

-

Reaction Setup:

-

Dissolve the racemic diol in an appropriate organic solvent (e.g., toluene, THF).

-

Add the selected lipase (B570770) and acyl donor.

-

Incubate the reaction mixture at a controlled temperature with gentle agitation.

-

-

Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.

-

Workup and Separation:

-

Stop the reaction at approximately 50% conversion.

-

Remove the enzyme by filtration.

-

Separate the acylated product from the unreacted diol using column chromatography.

-

-

Hydrolysis (if necessary): The acylated enantiomer can be hydrolyzed back to the diol using standard methods (e.g., acid or base catalysis) to obtain the pure enantiomer.

Conclusion

This compound is a chiral molecule with four stereoisomers. While specific data on the individual stereoisomers is limited, established methodologies for the separation of chiral diols, such as chiral HPLC and enzymatic resolution, provide a clear path for their isolation and characterization. For researchers and professionals in drug development, understanding the stereochemistry of this and similar molecules is crucial for controlling the properties and biological activity of the final products. The application of the general protocols outlined in this guide can facilitate the development of specific methods for the stereoselective synthesis and analysis of this compound.

References

The Genesis of a Versatile Diol: A Technical Guide to the Historical Development of 2,2,4-Trimethyl-1,3-pentanediol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1,3-pentanediol (TMPD) and its ester derivatives are compounds of significant industrial importance, finding applications as coalescing agents in paints and coatings, plasticizers, and intermediates in the synthesis of various polymers and specialty chemicals.[1][2][3] This in-depth technical guide explores the historical development of the core synthetic routes to TMPD and its commercially significant mono- and diisobutyrate esters. We will delve into the key chemical transformations, evolution of catalytic systems, and provide detailed experimental protocols for seminal processes.

The primary and most established industrial synthesis of TMPD derivatives hinges on the self-condensation of isobutyraldehyde (B47883). This process, a cornerstone of industrial organic chemistry, cleverly combines an aldol (B89426) condensation with a subsequent disproportionation reaction, typically a Tishchenko or a Cannizzaro-type reaction, to yield the desired products. Over the decades, research has focused on optimizing catalysts, reaction conditions, and process configurations to enhance yield, selectivity, and process economics.

The Dominant Pathway: Isobutyraldehyde Self-Condensation

The most prevalent method for synthesizing TMPD and its esters begins with isobutyraldehyde. This pathway involves a base-catalyzed aldol condensation of two isobutyraldehyde molecules to form an intermediate aldol, 3-hydroxy-2,2,4-trimethylpentanal. This intermediate then undergoes a subsequent reaction, which dictates the final product distribution.

Formation of this compound Monoisobutyrate

The monoisobutyrate ester of TMPD is a key industrial product, often referred to as Texanol™. Its synthesis is typically achieved through a one-step process from isobutyraldehyde, combining an aldol condensation and a subsequent Tishchenko or Cannizzaro-type reaction.

Reaction Pathway:

Caption: Synthesis of TMPD Monoisobutyrate from Isobutyraldehyde.

A variety of basic catalysts have been employed to facilitate this transformation. The choice of catalyst significantly impacts the reaction rate, selectivity, and operating conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound Monoisobutyrate from Isobutyraldehyde

| Catalyst | Temperature (°C) | Reaction Time (h) | Isobutyraldehyde Conversion (%) | Product Selectivity (%) | Yield (%) | Reference |

| NaOH | 40 | 5 | 62.1 | - | - | [4] |

| NaOH | 50 | 4 | 93.10 | 92.98 | - | [5] |

| Ca(OH)₂ | 80 | 3 | 63.6 | - | - | [4] |

| Na₂O | 60 | 2 | 67.3 | - | - | [4] |

| Sodium Methoxide (B1231860) | 60 | 4 | >80 | >97 | - | [6] |

| Sodium Alkoxides | 60-65 | 1.5-2.5 | - | - | High | [1] |

| Hydrotalcite | - | - | - | - | 87 | [7] |

Experimental Protocols:

Synthesis using Sodium Hydroxide (B78521) Catalyst [5]

-

Catalyst Preparation: A sodium hydroxide solution is prepared.

-

Reaction: Isobutyraldehyde is charged into a reactor. The sodium hydroxide solution (2% by weight of isobutyraldehyde) is added.

-

Reaction Conditions: The mixture is stirred at 50°C for 4 hours.

-

Work-up: The reaction mixture is cooled, and the catalyst is neutralized. The product is then purified by distillation.

Synthesis using Sodium Methoxide Catalyst [6]

-

Reaction Setup: A reactor is charged with 200g of isobutyraldehyde.

-

Catalyst Addition: 4g of sodium methoxide is added as the catalyst.

-

Reaction Conditions: The reaction is carried out at 60°C for 4 hours with stirring.

-

Product Isolation: After the reaction, the catalyst is neutralized, and the product is isolated by fractional distillation.

Synthesis using Hydrotalcite Catalyst [7]

-

Pre-treatment: Isobutyraldehyde undergoes a low-temperature condensation pre-treatment.

-

Catalytic Reaction: The pre-treated product is reacted in the presence of a hydrotalcite solid catalyst, leading to an intramolecular Cannizzaro reaction.

-

Catalyst Separation: The solid catalyst is removed by filtration and can be recycled after washing and drying.

-

Purification: The filtrate is subjected to vacuum distillation to obtain the final product with a purity of 99%.

Synthesis of this compound Diisobutyrate

The diisobutyrate ester can be synthesized through various approaches, either by esterification of the monoisobutyrate or the diol, or through a direct process from isobutyraldehyde.

1. Esterification of the Monoisobutyrate:

This method involves the reaction of this compound monoisobutyrate with isobutyric acid in the presence of an acid catalyst.

2. Direct Synthesis from Isobutyraldehyde:

A multi-step, one-pot synthesis has been developed to produce the diisobutyrate directly from isobutyraldehyde.[4]

Reaction Pathway for Direct Synthesis:

Caption: Direct Synthesis of TMPD Diisobutyrate from Isobutyraldehyde.

Experimental Protocol for Direct Synthesis of Diisobutyrate: [4]

-

Step 1: Monoisobutyrate Formation: In a stirred tank reactor, a basic catalyst (e.g., NaOH, Ca(OH)₂, or Na₂O) is added. Isobutyraldehyde is then slowly added dropwise while controlling the temperature (40-80°C). The reaction proceeds for 2-5 hours to form a mixture containing this compound monoisobutyrate and unreacted isobutyraldehyde.

-

Step 2: Isobutyric Acid Generation: The basic catalyst is filtered out. An oxidation catalyst is added to the reactor, and the unreacted isobutyraldehyde is oxidized to isobutyric acid.

-

Step 3: Esterification: The mixture from step 2, now containing the monoisobutyrate and isobutyric acid, is heated to carry out the esterification reaction to form the diisobutyrate.

-

Purification: The final product is purified by distillation.

Synthesis of this compound (The Diol)

While the esters are major commercial products, the diol (TMPD) itself is a valuable intermediate.[8] It is primarily produced by the hydrogenation of the aldol condensation product of isobutyraldehyde, 3-hydroxy-2,2,4-trimethylpentanal. This approach is analogous to the industrial synthesis of neopentyl glycol (NPG) from isobutyraldehyde and formaldehyde, where the intermediate hydroxypivaldehyde is hydrogenated.[9][10][11][12]

Reaction Pathway:

Caption: Synthesis of TMPD via Aldol Condensation and Hydrogenation.

Experimental Protocol for Continuous Flow Synthesis of TMPD: [13]

-

Reaction Setup: A microchannel continuous flow reactor is used. Isobutyraldehyde and a 50% sodium hydroxide solution are used as reactants.

-

Reaction Conditions: The reactants are fed into the microreactor with a volume ratio of 1:1 (isobutyraldehyde to NaOH solution). The reaction is carried out at 40°C with a residence time of 10 minutes.

-

Outcome: This process achieves an isobutyraldehyde conversion of 99.02% with a selectivity to TMPD of 93.57%.

Alternative and Historical Synthetic Approaches

While the isobutyraldehyde self-condensation route is dominant, other methods have been explored or are of historical interest.

Prins Reaction

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, is a classical method for the synthesis of 1,3-diols. In principle, TMPD could be synthesized from isobutylene (B52900) and formaldehyde. However, there is limited specific literature detailing this as a primary industrial route for TMPD, suggesting it may not be as economically viable or selective as the isobutyraldehyde-based processes.

Conclusion

The synthesis of this compound and its isobutyrate esters is a mature industrial process with a rich history rooted in fundamental organic reactions. The evolution from early explorations of the Tishchenko and aldol reactions to modern, highly optimized catalytic systems showcases the continuous drive for efficiency and sustainability in chemical manufacturing. The self-condensation of isobutyraldehyde remains the cornerstone of TMPD production, with ongoing innovations focusing on novel catalysts, such as hydrotalcites, and advanced process configurations like continuous flow reactors to further enhance performance. This technical guide provides a comprehensive overview of these developments, offering valuable insights for researchers and professionals in the field.

References

- 1. CN101948386A - Method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]

- 2. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 3. This compound Monoisobutyrate - Ataman Kimya [atamanchemicals.com]

- 4. Method for directly synthesizing this compound diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN100361955C - A method for preparing this compound monoisobutyrate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]